[3-(1H-Pyrazol-1-yl)phenyl]acetic acid
Description
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(3-pyrazol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8H2,(H,14,15) |
InChI Key |
FZZWKBYAWJDMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the pyrazole ring, positional isomerism (e.g., 3-yl vs. 5-yl pyrazole attachment), and modifications to the phenyl or acetic acid groups. These changes significantly impact physicochemical properties such as solubility, melting point, and bioavailability.
Table 1: Comparative Analysis of Selected Analogs
Key Research Findings
- Positional Isomerism : 3-yl pyrazole attachment (e.g., 11a) generally results in higher crystallinity compared to 5-yl isomers (e.g., 12a), as evidenced by sharper melting points .
- Electron-Withdrawing Groups : Nitro and CF3 substituents lower the pKa of the acetic acid group (e.g., 12h: pKa ~3.5 vs. parent compound: pKa ~4.2), enhancing ionization in physiological conditions .
- Prodrug Strategies : Esterification (e.g., Taprenepag isopropyl) improves oral bioavailability by 40–60% compared to free acids .
Preparation Methods
Alkylation of Pyrazole Derivatives
A direct method involves the alkylation of 3-(1H-pyrazol-1-yl)phenol with chloroacetic acid under basic conditions. This single-step reaction proceeds via nucleophilic substitution, yielding the target compound after acidification.
Procedure :
-
Step 1 : 3-(1H-Pyrazol-1-yl)phenol (1.0 equiv) is dissolved in aqueous NaOH (2.0 equiv).
-
Step 2 : Chloroacetic acid (1.2 equiv) is added dropwise at 60–70°C, followed by stirring for 6–8 hours.
-
Step 3 : The mixture is acidified with HCl to pH 2–3, precipitating the product.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60–70°C |
| Solvent | Water/Ethanol |
| Catalyst | None (base-mediated) |
| Purity | ≥95% (HPLC) |
Cyclocondensation of Arylhydrazines with Diketones
This two-step approach first synthesizes the pyrazole core via cyclocondensation, followed by carboxylation.
Step 1: Pyrazole Ring Formation
Phenylhydrazine reacts with 3-acetylphenylacetic acid in ethanol under acidic conditions (e.g., acetic acid) to form 3-(3-phenyl-1H-pyrazol-1-yl)phenylacetic acid ethyl ester .
Step 2: Ester Hydrolysis
The ethyl ester is hydrolyzed using NaOH (2.0 M) at 80°C for 4 hours, yielding the carboxylic acid .
Optimized Conditions :
Palladium-Catalyzed Cross-Coupling
Aryl halides and pyrazole boronic esters undergo Suzuki-Miyaura coupling to construct the phenyl-pyrazole backbone, followed by carboxylation.
Procedure :
-
Step 1 : 3-Bromophenylacetic acid (1.0 equiv) reacts with 1H-pyrazol-1-ylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/water (3:1) at 90°C for 24 hours .
-
Step 2 : The intermediate is purified via column chromatography (hexane/ethyl acetate, 4:1).
Key Metrics :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Yield | 65–70% |
| Turnover Frequency | 12 h⁻¹ |
Hydrolysis of Nitrile Precursors
Nitrile intermediates, such as 3-(1H-pyrazol-1-yl)phenylacetonitrile, are hydrolyzed under acidic or basic conditions.
Acidic Hydrolysis :
Basic Hydrolysis :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Alkylation | 68–75 | ≥95 | High | Excellent |
| Cyclocondensation | 82–89 | 90–94 | Moderate | Good |
| Cross-Coupling | 65–70 | 88–92 | Low | Moderate |
| Nitrile Hydrolysis | 78–85 | 91–93 | High | Excellent |
Critical Reaction Parameters
-
Temperature : Higher temperatures (80–100°C) improve cyclocondensation and hydrolysis rates but may degrade acid-sensitive intermediates .
-
Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency but increase costs .
-
Solvent Choice : Ethanol and water are preferred for green chemistry, while THF improves solubility in cross-coupling .
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(1H-Pyrazol-1-yl)phenyl]acetic acid in academic settings?
- Methodology :
- 1,3-Dipolar Cycloaddition : Utilize azide-alkyne click chemistry to construct the pyrazole ring, followed by acetic acid moiety introduction via alkylation or hydrolysis .
- Continuous-Flow Synthesis : Optimize reaction efficiency using flow chemistry (e.g., 2-(4-amino-triazol-1-yl)acetic acid synthesis methods) to reduce side reactions and improve scalability .
- Substituent Modification : Employ regioselective alkylation or coupling reactions to install the phenylacetic acid group at the pyrazole’s 1-position, as seen in triazole-based analogues .
Q. How is structural characterization of this compound performed?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns (e.g., DMSO-d6 solvent, 600 MHz for resolving aromatic protons) .
- LC-MS : Verify molecular weight and purity (>95% by UV) using electrospray ionization (ESI) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Q. What are the primary pharmacological applications of this compound derivatives?
- Key Applications :
- Enzyme Inhibition : Serve as scaffolds for Keap1 inhibitors (e.g., sulfonamide derivatives) or cyclooxygenase-histone deacetylase bifunctional inhibitors .
- Peptidomimetics : Function as non-peptide bioisosteres in combinatorial libraries for targeting protein-protein interactions .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Strategies :
- Solvent Selection : Use chlorobenzene for high-temperature reactions (100–110°C) to enhance solubility of intermediates .
- Catalytic Systems : Implement morpholinomethylene or Pd-based catalysts to accelerate cyclization steps .
- Microwave Assistance : Reduce reaction times (e.g., from hours to minutes) for triazole formation while maintaining >85% yields .
Q. How to resolve contradictions in spectroscopic data across synthetic protocols?
- Approach :
- Comparative Analysis : Cross-validate NMR shifts of analogous compounds (e.g., trans-configuration in chroman-4-ones vs. cis-isomers) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dimerization artifacts in formaldehyde-mediated reactions) .
Q. What strategies enable the design of novel derivatives with enhanced bioactivity?
- Methodologies :
- Combinatorial Libraries : Synthesize isostructural variants via selective triazole or pyrazole substitution (e.g., 4-amino-triazole for hydrogen-bond interactions) .
- Fragment-Based Design : Deconstruct inhibitors (e.g., Keap1 ligands) into pyrazole-acetic acid fragments for SAR studies .
Q. What in vitro assays are critical for evaluating biological activity?
- Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorescence polarization for Keap1 inhibitors .
- Cytotoxicity Screening : Test derivatives against cancer cell lines (e.g., MTT assays) to assess therapeutic potential .
- Binding Affinity : Use surface plasmon resonance (SPR) to quantify interactions with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
